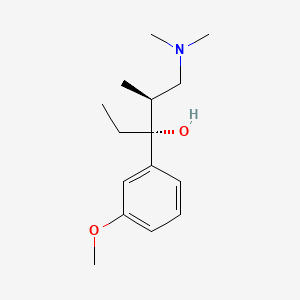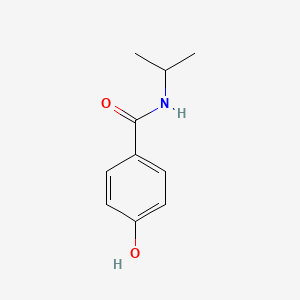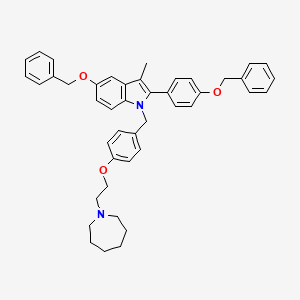
(R)-4-Cloro-3-hidroxibutanoato de metilo
Descripción general
Descripción
®-Methyl 4-chloro-3-hydroxybutanoate is a chiral compound that plays a significant role in the synthesis of various pharmaceuticals and fine chemicals. This compound is characterized by its stereochemistry, which is crucial for its biological activity and effectiveness in various applications.
Aplicaciones Científicas De Investigación
®-Methyl 4-chloro-3-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including cholesterol-lowering drugs like atorvastatin.
Industry: Utilized in the production of fine chemicals and agrochemicals
Mecanismo De Acción
Target of Action
®-Methyl 4-chloro-3-hydroxybutanoate, also known as Methyl ®-4-Chloro-3-hydroxybutyrate, primarily targets the enzyme carbonyl reductase . This enzyme plays a crucial role in the biosynthesis of ethyl ®-2-hydroxy-4-phenylbutyrate , a versatile intermediate for the synthesis of angiotensin-converting enzyme inhibitors .
Mode of Action
The interaction of ®-Methyl 4-chloro-3-hydroxybutanoate with its target enzyme, carbonyl reductase, results in the efficient production of ethyl ®-2-hydroxy-4-phenylbutyrate . This process involves a structure-guided rational design to improve the catalytic performance of the enzyme .
Biochemical Pathways
The action of ®-Methyl 4-chloro-3-hydroxybutanoate affects the biochemical pathway involved in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate . This compound is an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors . The downstream effects include the production of these inhibitors, which have significant therapeutic applications.
Result of Action
The molecular and cellular effects of ®-Methyl 4-chloro-3-hydroxybutanoate’s action result in the production of ethyl ®-2-hydroxy-4-phenylbutyrate . This compound is a crucial intermediate in the synthesis of angiotensin-converting enzyme inhibitors , which are used in the treatment of conditions such as hypertension and heart failure.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Methyl 4-chloro-3-hydroxybutanoate. For instance, the enzyme carbonyl reductase, which is the primary target of this compound, has been found to exhibit improved thermostability and increased activity at higher temperatures Therefore, temperature could be a significant environmental factor influencing the action of ®-Methyl 4-chloro-3-hydroxybutanoate
Análisis Bioquímico
Biochemical Properties
®-Methyl 4-chloro-3-hydroxybutanoate plays a crucial role in biochemical reactions. It interacts with enzymes such as alcohol dehydrogenase from Bartonella apis (BaADH), which is expressed in Escherichia coli . The nature of these interactions involves the catalysis of the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a chiral intermediate of the cholesterol-lowering drug atorvastatin .
Cellular Effects
The effects of ®-Methyl 4-chloro-3-hydroxybutanoate on various types of cells and cellular processes are profound. It influences cell function by interacting with specific enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of ®-Methyl 4-chloro-3-hydroxybutanoate is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
®-Methyl 4-chloro-3-hydroxybutanoate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 4-chloro-3-hydroxybutanoate typically involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This reduction can be catalyzed by various enzymes, such as glucose dehydrogenase, which facilitates the regeneration of NADPH, a cofactor necessary for the reduction process .
Industrial Production Methods: In industrial settings, the production of ®-Methyl 4-chloro-3-hydroxybutanoate often employs biocatalytic processes due to their high enantioselectivity and environmentally friendly nature. For instance, recombinant Escherichia coli strains expressing specific reductases and glucose dehydrogenase are used to achieve high yields and optical purity .
Análisis De Reacciones Químicas
Types of Reactions: ®-Methyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different chiral alcohols.
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Enzymes such as glucose dehydrogenase and NADPH are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: Chiral alcohols.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparación Con Compuestos Similares
- Ethyl ®-4-chloro-3-hydroxybutanoate
- Ethyl (S)-4-chloro-3-hydroxybutanoate
- Methyl (S)-4-chloro-3-hydroxybutanoate
Comparison: ®-Methyl 4-chloro-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its (S)-enantiomer and other similar compounds. The ®-enantiomer is often preferred in pharmaceutical applications due to its higher efficacy and selectivity in interacting with biological targets .
Propiedades
IUPAC Name |
methyl (3R)-4-chloro-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRINGSAVOPXTE-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448305 | |
| Record name | Methyl (3R)-4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88496-70-2 | |
| Record name | Methyl (3R)-4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (R)-4-Chloro-3-hydroxybutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)

